"4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide" synthesis pathway
"4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide
Abstract: This technical guide provides a detailed exposition on a viable and robust synthetic pathway for 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide. The target molecule, identified by CAS number 405278-58-2, is a substituted 1,2,5-oxadiazole (furazan) derivative with potential applications as a pharmaceutical intermediate and research chemical.[1] Recognizing the absence of a single, comprehensive published procedure, this document outlines a scientifically-grounded, two-stage synthetic strategy. The approach is predicated on the synthesis of a key precursor, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, followed by a standard but carefully selected amide coupling reaction with isobutylamine. This guide delves into the mechanistic rationale behind each transformation, provides detailed experimental protocols, and emphasizes the principles of chemical reactivity that inform the procedural choices, targeting an audience of researchers and drug development professionals.
Introduction and Strategic Overview
Chemical Identity of the Target Compound
The molecule of interest is 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide . Its structure features a 1,2,5-oxadiazole heterocyclic core, substituted at the C3 position with an N-isobutyl carboxamide group and at the C4 position with an amino group.
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IUPAC Name: 4-amino-N-(2-methylpropyl)-1,2,5-oxadiazole-3-carboxamide[1]
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CAS Number: 405278-58-2[1]
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Molecular Formula: C₇H₁₂N₄O₂
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Molecular Weight: 184.20 g/mol
Scientific Context and Rationale for Synthesis
The 1,2,5-oxadiazole (furazan) scaffold is a recognized pharmacophore in medicinal chemistry.[2] Its derivatives are explored for a wide range of biological activities, attributable to the ring's metabolic stability and its ability to participate in hydrogen bonding interactions.[2][3] The title compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[1]
Selected Synthesis Strategy
The proposed synthesis is logically divided into two primary stages:
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Formation of the Key Intermediate: The synthesis and isolation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid. This intermediate strategically positions the requisite amino group and a reactive carboxylic acid on the oxadiazole core.
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Amide Coupling: The formation of the final amide bond by coupling the carboxylic acid intermediate with isobutylamine.
This approach is advantageous as it breaks down a complex synthesis into two well-understood and high-yielding transformations. It allows for the purification of a stable intermediate and employs common, reliable reactions for the final coupling step.
Retrosynthetic Analysis
A retrosynthetic approach reveals the most logical bond disconnection at the amide C-N bond. This disconnection points to 4-amino-1,2,5-oxadiazole-3-carboxylic acid and isobutylamine as the immediate precursors. The carboxylic acid itself can be traced back to the corresponding nitrile, a common precursor for furazan-based carboxylic acids.
Caption: Retrosynthetic pathway for the target molecule.
The Forward Synthesis: Mechanism and Rationale
The proposed forward synthesis leverages established chemical transformations to construct the target molecule efficiently. The overall workflow is depicted below.
Caption: Overall forward synthesis workflow.
Stage 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid
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Starting Material: 4-amino-1,2,5-oxadiazole-3-carbonitrile (also known as 3-amino-4-cyanofurazan). This precursor is typically prepared via the cyclization of diaminoglyoxime.
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Transformation: Nitrile Hydrolysis. The cyano group (-C≡N) is converted to a carboxylic acid group (-COOH) via hydrolysis. This reaction proceeds in two steps: initial hydration to an amide intermediate (4-amino-1,2,5-oxadiazole-3-carboxamide[4]), followed by further hydrolysis to the carboxylic acid.
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Causality of Reagent Choice: Concentrated mineral acids, such as sulfuric acid, are effective catalysts for this transformation. The acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to attack by water. The subsequent tautomerization and further hydrolysis under heating drive the reaction to completion.
Stage 2: Amide Bond Formation via Acyl Chloride
To form the final amide, the carboxylic acid must be "activated" to create a better electrophile for attack by the isobutylamine nucleophile. The conversion to an acyl chloride is a classic and highly effective method.
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Activation Step: The carboxylic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies workup. The mechanism involves the formation of a highly reactive chlorosulfite intermediate which then undergoes internal nucleophilic attack by the chloride ion.
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Coupling Step: The resulting acyl chloride is a potent electrophile. It is not typically isolated but is reacted in situ with isobutylamine. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl that is generated during the reaction, preventing the protonation of the isobutylamine reactant and driving the equilibrium towards the product.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and based on standard organic synthesis procedures. They should be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.
Protocol 4.1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid
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Reagents & Equipment:
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4-amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq)
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Concentrated Sulfuric Acid (98%)
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Deionized Water
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Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, ice bath.
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Procedure:
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To a round-bottom flask, add 4-amino-1,2,5-oxadiazole-3-carbonitrile.
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Carefully add concentrated sulfuric acid dropwise while stirring in an ice bath.
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Once the addition is complete, add deionized water cautiously.
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Attach the reflux condenser and heat the mixture to 100-110 °C with vigorous stirring for 4-6 hours. Monitor reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
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The solid precipitate is the crude carboxylic acid. Collect the solid by vacuum filtration.
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Wash the solid with cold deionized water to remove residual acid.
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Dry the product under vacuum to yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid.
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Protocol 4.2: Synthesis of 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide
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Reagents & Equipment:
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4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq)
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Thionyl chloride (SOCl₂, ~2.0 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Isobutylamine (1.2 eq)
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Triethylamine (Et₃N, 2.5 eq)
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Three-neck flask, dropping funnel, nitrogen/argon line, magnetic stirrer, ice bath.
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Procedure:
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Set up a dry three-neck flask under an inert atmosphere (N₂ or Ar).
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Add 4-amino-1,2,5-oxadiazole-3-carboxylic acid and anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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Add thionyl chloride dropwise via a syringe or dropping funnel over 30 minutes. A catalytic amount of DMF can be added to facilitate the reaction.
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Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear, indicating the formation of the acyl chloride.
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Cool the mixture back down to 0 °C.
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In a separate flask, prepare a solution of isobutylamine and triethylamine in anhydrous DCM.
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Add the isobutylamine/triethylamine solution dropwise to the cold acyl chloride solution.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
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Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure target compound.
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Data Summary
This table summarizes the key physical and chemical properties of the target compound and its primary intermediate.
| Property | 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide | 4-amino-1,2,5-oxadiazole-3-carboxamide[4] |
| IUPAC Name | 4-amino-N-(2-methylpropyl)-1,2,5-oxadiazole-3-carboxamide | 4-amino-1,2,5-oxadiazole-3-carboxamide |
| CAS Number | 405278-58-2[1] | 13300-88-4 |
| Molecular Formula | C₇H₁₂N₄O₂ | C₃H₄N₄O₂ |
| Molecular Weight | 184.20 g/mol | 128.09 g/mol |
| Purity (Target) | >99% (Post-purification) | N/A |
| Appearance | Expected to be a white to off-white solid | Solid |
Safety and Handling
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General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
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Reagent-Specific Hazards:
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Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under an inert atmosphere.
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Concentrated Sulfuric Acid (H₂SO₄): Severely corrosive. Use appropriate shielding and handle with care.
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Amines (Isobutylamine, Triethylamine): Flammable, corrosive, and have strong odors.
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Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Conclusion
This guide presents a logical and robust synthetic route to 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide. The strategy, centered on the reliable formation of a carboxylic acid intermediate followed by a standard acyl chloride-mediated amide coupling, provides a clear and adaptable framework for researchers. The detailed protocols and mechanistic explanations offer the necessary foundation for the successful laboratory synthesis of this valuable chemical building block. Further optimization of reaction conditions, such as solvent choice, temperature, and reaction time, may lead to improved yields and purity.
References
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Kiuru, P., et al. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Publishing. [Link]
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Mamun, M. A., et al. (2022). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. National Institutes of Health (PMC). [Link]
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PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxamide. National Center for Biotechnology Information. [Link]
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ResearchGate. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.[Link]
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SciSpace. Synthesis of carboxyimidamide-substituted benzo[c][1][5]oxadiazoles and their analogs, and evaluation of biological activity ag.[Link]
Sources
- 1. 4-Amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide [synhet.com]
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- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
